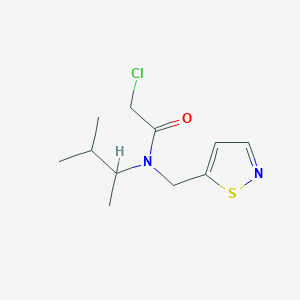
2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which can lead to the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide can have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antibacterial activity. The compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide in lab experiments is its potential for use in the treatment of various diseases. The compound has also been found to have relatively low toxicity levels, making it a safer option for research. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide. One potential direction is the investigation of its use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another future direction is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide involves the reaction of 2-chloro-N-(1,1-dimethylethyl)acetamide with 1,2-thiazol-5-ylmethanamine in the presence of a base. This reaction leads to the formation of the desired compound with a yield of up to 70%.
Applications De Recherche Scientifique
2-Chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(3-methylbutan-2-yl)-N-(1,2-thiazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2OS/c1-8(2)9(3)14(11(15)6-12)7-10-4-5-13-16-10/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSUTZGSIGHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=NS1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(isothiazol-5-ylmethyl)-N-(3-methylbutan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


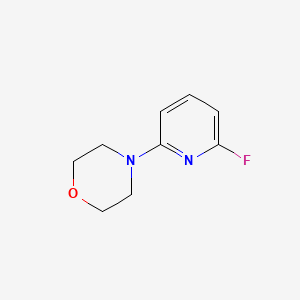
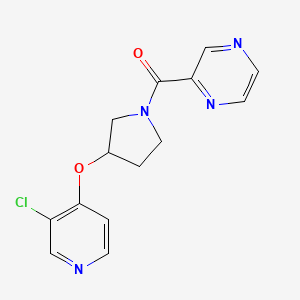
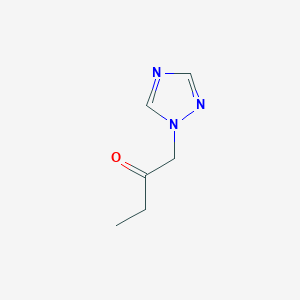
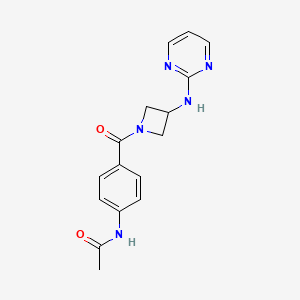
![[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2625953.png)
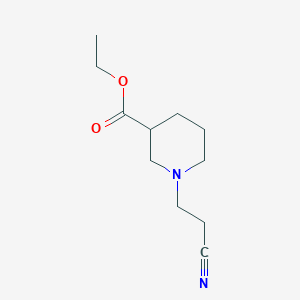
![N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2625955.png)

![7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2625959.png)
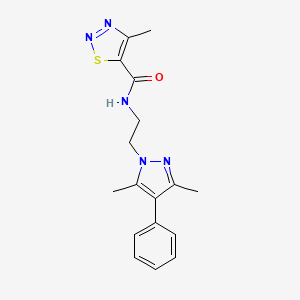

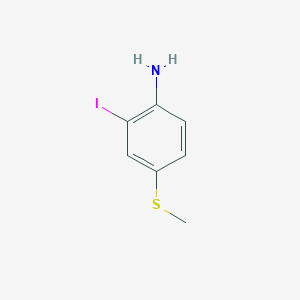
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2625964.png)